molecular formula C18H18BrNO4 B2795441 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate CAS No. 1794931-23-9

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate

Cat. No.: B2795441
CAS No.: 1794931-23-9
M. Wt: 392.249
InChI Key: NMIYRYORJJWYJA-UHFFFAOYSA-N
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Description

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate is a synthetic ester derivative featuring two key structural motifs:

  • Aryl Bromide Core: A 4-bromophenyl group attached to a carbamoylmethyl moiety (CONH2-CH2-).
  • Substituted Benzoate: A 4-ethoxybenzoate ester (C6H4-O-C(O)-O-).

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-2-23-16-9-5-14(6-10-16)18(22)24-12-17(21)20-11-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIYRYORJJWYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of the bromophenyl and ethoxybenzoate precursors. The bromophenyl precursor can be synthesized through bromination of toluene, followed by a Friedel-Crafts acylation to introduce the carbamoyl group. The ethoxybenzoate moiety can be prepared through esterification of 4-hydroxybenzoic acid with ethanol. These intermediates are then coupled under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a phenol derivative.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the carbamoyl and ethoxybenzoate groups can form hydrogen bonds and other interactions with the target. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Substituent Benzoate Substituent Key Functional Groups Molecular Formula Potential Applications
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate (Target) 4-Bromophenyl + carbamoyl 4-Ethoxy Carbamoyl (CONH2), ethoxy ether C18H17BrNO4 (inferred) Drug delivery, protecting groups*
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 4-Bromophenyl + oxoethyl 4-Methyl Ketone (C=O), methyl ether C16H13BrO3 Heterocycle synthesis, photo-protecting groups
4-{2-[(2-Bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate Carbohydrazonoyl + bromo 4-Bromo Hydrazone (NH-N=C), bromo substituent C23H18Br2N2O4 Coordination chemistry, antimicrobial agents*
4-[(2-(2-Chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl 4-bromobenzoate Oxazolylidene + chloro 4-Bromo Oxazole ring, chloro substituent C23H14BrClN2O3 Fluorescent probes, enzyme inhibitors*

*Inferred based on functional group chemistry.

Key Observations:
  • Carbamoyl vs. Oxoethyl Linkers : The target’s carbamoyl group (CONH2) introduces hydrogen-bonding capability and polarity, which may enhance solubility in polar solvents compared to the ketone (C=O) in 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate . This could influence crystallization behavior or biological interactions.
  • Ethoxy vs. Methyl Benzoate Substituents : The ethoxy group (-OCH2CH3) in the target compound increases steric bulk and lipophilicity relative to the methyl group (-CH3) in . This may improve membrane permeability in drug design but reduce thermal stability.
  • Brominated vs.

Crystallographic and Physicochemical Data

While crystallographic data for the target compound is unavailable, the analog in crystallizes in the monoclinic space group P21/c with a dihedral angle of 84.18° between the bromophenyl and benzoate planes.

Biological Activity

Structure

The compound can be represented by the following structural formula:

C16H18BrNO3\text{C}_{16}\text{H}_{18}\text{Br}\text{N}\text{O}_3

This structure comprises a bromophenyl group, a carbamoyl moiety, and an ethoxybenzoate group, which contribute to its biological properties.

Physical Properties

  • Molecular Weight: 364.23 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

The biological activity of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate is primarily attributed to its interaction with various biological targets:

  • Matrix Metalloproteinases (MMPs): The compound has been shown to inhibit specific MMPs, which play crucial roles in tissue remodeling and are implicated in various diseases such as osteoarthritis and cancer metastasis .
  • Anti-inflammatory Activity: Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Therapeutic Applications

Due to its biological activities, this compound is being investigated for several therapeutic applications:

  • Osteoarthritis Treatment: Its MMP inhibitory activity suggests potential use in treating joint diseases by preventing cartilage degradation .
  • Cancer Therapy: The compound's ability to modulate MMPs may also be beneficial in cancer treatment by inhibiting tumor invasion and metastasis .

Case Studies

  • In Vitro Studies:
    • A study demonstrated that the compound effectively inhibited MMP-2 and MMP-9 activities in cultured human synovial cells, suggesting a mechanism for its anti-arthritic effects .
  • In Vivo Studies:
    • Animal models of osteoarthritis showed that treatment with this compound resulted in reduced joint inflammation and improved mobility compared to controls .

Data Table: Biological Activity Summary

Biological ActivityMechanism of ActionReferences
MMP InhibitionInhibits MMP-2 and MMP-9
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Potential Cancer TreatmentModulates tumor invasion

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